4-Benzoylamino-n-thiazol-2-yl-benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzamido-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15(12-4-2-1-3-5-12)19-14-8-6-13(7-9-14)16(22)20-17-18-10-11-23-17/h1-11H,(H,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJQVEIDSQFYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Derivatization of 4 Benzoylamino N Thiazol 2 Yl Benzamide
Established Synthetic Pathways for the Core Structure of 4-Benzoylamino-n-thiazol-2-yl-benzamide
The synthesis of the core this compound structure is not a trivial one-pot reaction but rather a convergent process where different fragments are synthesized and then coupled. The general strategy involves the initial construction of a substituted 2-aminothiazole (B372263), which then undergoes sequential or parallel acylation reactions to introduce the two benzamide (B126) groups.
Strategies for Benzamide Moiety Construction in Thiazole-Bearing Compounds
The formation of the benzamide linkage is a critical step in the synthesis of the target molecule. This typically involves the reaction of an amino group on the thiazole (B1198619) ring with a benzoyl derivative. A common and effective method for creating this amide bond is through coupling reactions. For instance, N,N'-dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent that facilitates the coupling of carboxylic acids with amines. mdpi.com In this process, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine, resulting in the formation of the amide and dicyclohexylurea as a byproduct. mdpi.com
Another approach involves the use of acyl chlorides, such as benzoyl chloride or its derivatives, which can react with aminothiazoles to form the corresponding amides. mdpi.commdpi.com This reaction is often carried out in the presence of a base like triethylamine (B128534) or in a solvent like pyridine (B92270) to neutralize the hydrochloric acid formed during the reaction. mdpi.commdpi.com More advanced methods include N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes, which provides a direct route to N-acyl 2-aminobenzothiazoles from aldehydes. rsc.org
Methodologies for Thiazole Ring Formation and Substitution at the 2-Position
The thiazole ring is a fundamental component of the core structure, and its synthesis has been extensively studied. The most well-known and versatile method for thiazole ring synthesis is the Hantzsch thiazole synthesis. nih.govnih.govnih.gov This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea. nih.govnih.gov By using thiourea, a 2-aminothiazole is directly produced, which is a key intermediate for the synthesis of this compound. nih.govjpionline.org The substitution pattern on the thiazole ring can be controlled by the choice of the starting α-halocarbonyl compound. nih.gov
Other methods for thiazole synthesis include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles, and Tcherniac's synthesis for 2-substituted thiazoles. pharmaguideline.comanalis.com.my The Gabriel synthesis, involving the reaction of an acylamino-ketone with phosphorus pentasulfide, can yield 2,5-disubstituted thiazoles. analis.com.my For substitution at the 2-position, functionalization of a pre-formed thiazole ring is also a common strategy. For example, a 2-bromothiazole (B21250) can be prepared from 2-aminothiazole and then subjected to further reactions. google.com
Coupling and Advanced Derivatization Approaches to Yield this compound
To assemble the final molecule, coupling reactions are employed to connect the benzamide moieties to the thiazole core. As mentioned, the reaction between an aminothiazole and a benzoyl chloride or a carboxylic acid activated with a coupling agent like DCC or HOBt/EDC is a standard approach. mdpi.comnih.gov For a molecule with two benzamide groups, a stepwise acylation strategy is often necessary to ensure selectivity, especially if the benzoyl groups are different. This might involve protecting one amino group while the other is acylated, followed by deprotection and acylation of the second amino group.
Advanced derivatization can be seen in the synthesis of related complex structures. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide, a DCC-mediated coupling between flurbiprofen (B1673479) and benzo[d]thiazol-2-amine was successfully employed. mdpi.com Similarly, in the creation of inhibitors for the kinesin HSET, a three-step synthetic route was adapted where an amide bond was first formed, followed by saponification and a final coupling step using HOBt/EDC. nih.gov
Exploration of Advanced Synthetic Techniques and Optimization for Yield and Purity
To improve the efficiency of the synthesis of thiazole-based compounds, modern techniques are often employed. Microwave-assisted synthesis has emerged as a valuable tool, offering advantages such as reduced reaction times, improved yields, and being more environmentally friendly. nih.gov For example, a one-pot synthesis of steroidal thiazole derivatives has been achieved with good yields under microwave irradiation. nih.gov
Optimization of reaction conditions is crucial for maximizing yield and purity. This can involve screening different solvents, bases, catalysts, and temperature profiles. For the acylation of 2-aminothiazoles, which can sometimes lead to mixtures of mono- and bis-acylated products, a strategy involving a Boc-protected intermediate has been shown to be effective. nih.gov The Boc group can be cleanly removed under mild acidic conditions, leading to the desired product in high yield and purity. nih.gov The choice of coupling agents and the order of addition of reagents are also critical parameters to optimize in multi-step syntheses.
Design and Synthesis of Structural Analogues and Libraries Derived from this compound
The synthesis of structural analogues and libraries of related compounds is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). This involves systematically modifying different parts of the lead molecule, in this case, this compound.
Principles for Rational Design of Analogues with Modified Benzoyl Moieties
The rational design of analogues with modified benzoyl moieties is guided by the desire to improve the biological activity, selectivity, and pharmacokinetic properties of the parent compound. Modifications can include altering the substitution pattern on the benzoyl ring, introducing different functional groups (e.g., chloro, methyl, nitro), or replacing the phenyl ring with other aromatic or heterocyclic systems. rsc.orgnih.gov
For example, in a study on HSET inhibitors, several analogues with altered benzamide motifs were synthesized. nih.gov It was found that the position of a methyl substituent on the benzoyl ring had a significant impact on activity, with the para-substituted analogue retaining activity while the ortho-substituted one showed a drastic reduction. nih.gov Replacing the benzamide with simpler amides like acetamide (B32628) or with a cyclohexane (B81311) carboxamide led to a loss of activity, highlighting the importance of the aromatic nature of the benzoyl group in that specific context. nih.gov These findings underscore the principle that even small structural changes can have profound effects on biological activity, and a systematic approach to analogue design is essential for developing potent and selective molecules. The synthesis of such analogues often follows the same fundamental synthetic pathways as the parent compound, utilizing a diverse range of commercially available or readily synthesized benzoyl chlorides or carboxylic acids. mdpi.comnih.gov
Investigation of Substituent Effects on the Thiazole Nitrogen (N-thiazol-2-yl)
Research into related N-(thiazol-2-yl)-benzamide analogs has provided insights into how different substituents on the thiazole ring can impact molecular properties. For instance, a study on a series of N-(thiazol-2-yl)-benzamide analogs revealed that modifications to the thiazole ring are crucial for their activity as selective antagonists of the Zinc-Activated Channel (ZAC). nih.govnih.gov While the primary focus of that study was on pharmacological activity, the structure-activity relationship (SAR) data generated offers valuable information on the electronic and steric effects of substituents.
In a systematic investigation, various functional groups can be introduced at the 4- and 5-positions of the thiazole ring. The electronic nature of these substituents, whether electron-donating (e.g., alkyl, alkoxy) or electron-withdrawing (e.g., nitro, halo), directly influences the electron density of the entire heterocyclic system, including the endocyclic nitrogen atom.
Table 1: Hypothetical Substituent Effects on the Thiazole Nitrogen of this compound Derivatives
| Position of Substitution | Substituent Group (R) | Expected Electronic Effect on Thiazole Nitrogen | Potential Impact on Chemical Properties |
| 4-position | -CH₃ (Methyl) | Electron-donating (inductive effect) | Increased basicity and nucleophilicity of the thiazole nitrogen. |
| 4-position | -OCH₃ (Methoxy) | Electron-donating (resonance effect) | Significant increase in electron density and basicity of the thiazole nitrogen. |
| 5-position | -Br (Bromo) | Electron-withdrawing (inductive effect) | Decreased electron density and basicity of the thiazole nitrogen. |
| 5-position | -NO₂ (Nitro) | Strong electron-withdrawing (resonance and inductive effects) | Markedly reduced basicity and nucleophilicity of the thiazole nitrogen. |
This table is generated based on established principles of organic chemistry and is intended for illustrative purposes as direct experimental data on this compound was not available in the search results.
The steric bulk of the substituents also plays a critical role. Large or bulky groups attached to the thiazole ring can hinder the approach of reactants or interacting molecules, thereby influencing reaction rates and intermolecular binding.
Stereochemical Considerations and Isomeric Studies of Benzamide-Thiazole Linkages
The stereochemistry of the linkage between the benzamide and thiazole moieties in this compound is a crucial determinant of its three-dimensional structure and, consequently, its interactions with other molecules. The amide bond itself can exist in cis and trans conformations, although the trans conformation is generally more stable due to reduced steric hindrance.
In the case of this compound, the presence of the benzoylamino group at the 4-position of the benzamide ring introduces another layer of complexity to its stereochemistry. The orientation of this group can influence the conformation of the entire molecule.
Isomeric studies are essential to understand how the spatial arrangement of atoms affects the compound's properties. Positional isomerism, where the benzoylamino group is attached to different positions on the n-thiazol-2-yl-benzamide scaffold, would result in distinct molecules with potentially different chemical and physical properties.
Table 2: Potential Isomers of Benzoylamino-n-thiazol-2-yl-benzamide and Key Structural Features
| Isomer | Position of Benzoylamino Group | Key Stereochemical Feature | Potential Impact on Molecular Properties |
| This compound | 4-position of the benzamide ring | The two benzoyl groups are para to each other. | May lead to a more linear and extended molecular shape. |
| 3-Benzoylamino-n-thiazol-2-yl-benzamide | 3-position of the benzamide ring | The two benzoyl groups are meta to each other. | Likely to result in a more bent or angular molecular geometry. |
| 2-Benzoylamino-n-thiazol-2-yl-benzamide | 2-position of the benzamide ring | The two benzoyl groups are ortho to each other. | Potential for intramolecular hydrogen bonding and steric interactions, leading to a twisted conformation. |
This table presents hypothetical isomers and their potential structural characteristics for comparative purposes.
The investigation of these stereochemical aspects often involves techniques such as X-ray crystallography to determine the solid-state structure, and computational modeling to explore conformational possibilities in different environments. Understanding the preferred conformations and the energy barriers between them is fundamental for elucidating the structure-property relationships of this class of compounds.
Molecular Targets and In Depth Interaction Profiling of 4 Benzoylamino N Thiazol 2 Yl Benzamide
Identification and Validation of Specific Molecular Targets of 4-Benzoylamino-n-thiazol-2-yl-benzamide
The primary molecular target identified for N-(thiazol-2-yl)-benzamide analogs is the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. nih.govnih.gov This discovery has positioned these compounds as the first selective antagonists for this unique channel. nih.govsemanticscholar.org
Other studies on structurally related benzamide (B126) derivatives have identified different molecular targets, suggesting the versatility of the benzamide scaffold. These include:
Casein Kinase 1 (CK1) isoforms δ and ε , targeted by 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives. nih.gov
EGFR and HER-2 , dual-targeted by N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. nih.gov
Human germ cell alkaline phosphatase (hGC-ALP) , inhibited by N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides. nih.gov
MicroRNA-21 , inhibited by 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides. nih.gov
The identification of the Zinc-Activated Channel (ZAC) as a target for N-(thiazol-2-yl)-benzamide analogs originated from a compound library screening. nih.govnih.gov This high-throughput approach led to the discovery of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov While this initial step was crucial, detailed proteomic or affinity-based deconvolution studies, such as affinity chromatography coupled with mass spectrometry to pull down binding partners from complex biological samples, have not been reported for this specific class of compounds. Such methods would be invaluable for identifying potential off-targets and further confirming the primary interaction with ZAC.
Following the initial screening, target confirmation and validation for the N-(thiazol-2-yl)-benzamide analogs were primarily achieved through robust functional assays in a model system. nih.gov
Functional Assays in Xenopus Oocytes: The functional properties of the compounds were extensively characterized using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing the ZAC receptor. nih.govsemanticscholar.org This system allows for the direct measurement of ion channel activity and its modulation by chemical compounds. Researchers demonstrated that these analogs inhibit the currents evoked by the channel's agonists, zinc (Zn²⁺) and protons (H⁺). nih.govnih.gov
Selectivity Profiling: To confirm the specificity of the analogs for ZAC, they were tested against a panel of other Cys-loop receptors. For instance, a key analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), showed no significant agonist, antagonist, or modulatory activity at 5-HT₃A, α₃β₄ nicotinic acetylcholine (B1216132), α₁β₂γ₂ₛ GABAₐ, or α₁ glycine (B1666218) receptors at concentrations up to 30 μM. nih.govnih.gov This lack of cross-reactivity highlights the selective nature of the antagonism.
Genetic Screens: The use of genetic screens, such as RNAi or CRISPR-Cas9 based approaches in model organisms or cell lines to identify genes that modify the cellular response to the compound, has not been reported in the available literature for this compound class.
The table below summarizes the functional inhibitory properties of selected N-(thiazol-2-yl)-benzamide analogs at the ZAC receptor expressed in Xenopus oocytes.
| Compound ID | Structure | Target | Assay | IC₅₀ (µM) | Inhibition Range (%) | Reference |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | TEVC | ~10 | 50-60% | nih.gov |
| 2b | N-(4-(tert-butyl)thiazol-2-yl)-4-chlorobenzamide | ZAC | TEVC | 1-3 | ~100% | nih.gov |
| 4c | 4-Chloro-N-(4-(tert-butyl)thiazol-2-yl)benzamide | ZAC | TEVC | 1-3 | ~100% | nih.gov |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | ZAC | TEVC | 1-3 | ~100% | nih.gov |
| 3f | N-(5-nitrothiazol-2-yl)benzamide | ZAC | TEVC | >10 | Not Determined | nih.gov |
Elucidation of Binding Mechanisms and Modes of Molecular Interaction
Investigations into the mechanism of action have revealed that N-(thiazol-2-yl)-benzamide analogs function as non-competitive, negative allosteric modulators of the ZAC receptor. nih.govsemanticscholar.org
The inhibitory effect was found to be largely non-competitive with respect to the agonist Zn²⁺. nih.govnih.gov
Studies using chimeric receptors indicated that the binding site for these antagonists is likely located within the transmembrane (TMD) and/or intracellular domains of the ZAC receptor, distinct from the extracellular agonist binding site. nih.govnih.gov
The inhibition exhibits a slow onset, which suggests a state-dependent mechanism where the antagonist may bind preferentially to an active (open or desensitized) state of the channel over the resting state. nih.govnih.gov
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are powerful tools for studying ligand-target interactions in detail, there are no specific reports in the literature of their application to analyze the complex between this compound (or its close analogs) and the ZAC receptor. nih.gov
NMR has been used extensively to confirm the chemical structure of the synthesized benzamide derivatives themselves. mdpi.commdpi.comjapsonline.com However, studies involving isotope-labeled proteins or ligands to probe the binding interface (e.g., Saturation Transfer Difference NMR) have not been published. Similarly, SPR studies to determine real-time binding kinetics and affinity have not been reported for this specific ligand-target pair.
The biophysical characterization of the binding between N-(thiazol-2-yl)-benzamide analogs and the ZAC receptor remains limited.
Binding Kinetics: Electrophysiological recordings have provided some indirect insights into the binding kinetics. The observed slow on-set of channel block by the analog TTFB is a key finding. nih.govresearchgate.net This suggests that the association rate of the compound may be dependent on the conformational state of the receptor, with preferential binding to agonist-activated states. nih.gov However, specific kinetic parameters such as association (k_on) and dissociation (k_off) rate constants have not been determined.
Binding Thermodynamics: There is no published data on the thermodynamics of the binding interaction. Isothermal titration calorimetry (ITC) or other methods that can determine the change in enthalpy (ΔH) and entropy (ΔS) upon binding have not been employed, which would provide a deeper understanding of the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven).
The table below details the inhibitory potency (IC₅₀) and Hill coefficient (n_H), which provides an indication of cooperativity, for key analogs against ZAC.
| Compound ID | IC₅₀ (µM) | pIC₅₀ ± S.E.M. | Hill Coefficient (n_H) | Reference |
| 1 | 10.1 | 5.0 ± 0.1 | 0.9 ± 0.2 | nih.gov |
| 2b | 2.5 | 5.6 ± 0.1 | 1.1 ± 0.2 | nih.gov |
| 4c | 2.8 | 5.6 ± 0.1 | 1.3 ± 0.4 | nih.gov |
| 5a (TTFB) | 1.3 | 5.9 ± 0.1 | 1.0 ± 0.2 | nih.gov |
| 3f | 21.3 | 4.7 ± 0.1 | 1.1 ± 0.2 | nih.gov |
To date, there are no high-resolution three-dimensional structures of this compound or its analogs in complex with the ZAC receptor from methods like X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM). researchgate.netmdpi.com Obtaining such a structure would be a critical step forward, as it would reveal the precise atomic-level details of the binding site within the transmembrane or intracellular domain and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that anchor the ligand.
Structural information is available for some related benzamide compounds, but not in complex with their targets or for the specific ZAC antagonist class. For example, the crystal structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide has been solved, providing insight into the molecule's own conformation and intermolecular interactions in the solid state. nih.gov Additionally, a co-crystal structure of a different benzamido-thiazole derivative has been solved in complex with its target, the kinase CK1δ, revealing its ATP-competitive binding mode. nih.gov These examples underscore the power of structural biology, a tool that has yet to be applied to the N-(thiazol-2-yl)-benzamide-ZAC system.
Enzymatic Inhibition and Allosteric Modulation Kinetics of this compound and Its Analogs
The therapeutic potential of compounds based on the N-(thiazol-2-yl)-benzamide scaffold is intrinsically linked to their ability to modulate the activity of specific protein targets. This modulation is often achieved through direct enzymatic inhibition or allosteric regulation. The kinetic profile of these interactions, including the determination of inhibition constants, the nature of the binding, and the influence on protein conformation, is critical for understanding their mechanism of action and for the development of more potent and selective therapeutic agents. While specific data for this compound is not extensively available in the public domain, the broader class of N-(thiazol-2-yl)-benzamide analogs has been studied against several molecular targets, providing a framework for understanding its potential kinetic and dynamic properties.
Determination of Inhibition Constants (Ki, IC50) and Activation Folds
The potency of an inhibitor is quantitatively expressed by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values are crucial benchmarks in drug discovery, indicating the concentration of a compound required to achieve a 50% reduction in the target's activity.
For the N-(thiazol-2-yl)-benzamide class of compounds, inhibitory activity has been characterized against several enzymes and receptors. For instance, certain analogs have been identified as potent antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov Detailed functional characterization of selected N-(thiazol-2-yl)-benzamide analogs demonstrated equipotent antagonism with IC50 values in the low micromolar range of 1–3 μM. semanticscholar.orgnih.gov
In the context of protein kinases, a different set of derivatives, namely 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides, have been identified as potent inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). nih.gov For example, one potent compound in this series exhibited an IC50 of 0.040 μM against CK1δ. nih.govscispace.com Another derivative showed high potency against both CK1δ (IC50 = 0.042 μM) and CK1ε (IC50 = 0.0326 μM). nih.govscispace.com
Furthermore, thiazol-2-ylidene-benzamide derivatives have been evaluated as inhibitors of alkaline phosphatase (AP) isozymes. researchgate.net The most potent and selective inhibitor for human tissue non-specific alkaline phosphatase (h-TNAP) in this series was found to have an IC50 value of 0.079 µM. researchgate.net Similarly, N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were evaluated for their inhibitory action on human germ cell alkaline phosphatase (hGC-ALP), with the most active compounds showing IC50 values of less than 0.075 µM. nih.gov
The following table summarizes the inhibitory concentrations for various N-(thiazol-2-yl)-benzamide derivatives against their respective targets.
| Compound Class | Target | IC50 Value |
| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | 1–3 μM |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | Casein Kinase 1δ (CK1δ) | 0.040 μM |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | Casein Kinase 1ε (CK1ε) | 0.0326 μM |
| 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide | human tissue non-specific alkaline phosphatase (h-TNAP) | 0.079 µM |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | human germ cell alkaline phosphatase (hGC-ALP) | <0.075 µM |
Assessment of Reversibility and Irreversibility of Target Binding
Understanding whether a compound binds reversibly or irreversibly to its target is fundamental to characterizing its pharmacological profile. Reversible inhibitors typically bind to the target through non-covalent interactions and can dissociate, while irreversible inhibitors often form covalent bonds, leading to permanent inactivation of the target.
Kinetic studies on a potent 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivative, which shares some structural motifs with the compound of interest, revealed that it formed a reversible enzyme-inhibitor complex with α-glucosidase. researchgate.net In the case of the 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives that inhibit CK1δ, it was demonstrated that they act as ATP-competitive inhibitors. nih.gov This mode of inhibition is typically reversible, as the inhibitor competes with the enzyme's natural substrate (ATP) for the same binding site. The increase in IC50 values with rising ATP concentrations confirmed the competitive and thus reversible nature of the binding. nih.gov
Analysis of Allosteric Modulation and Conformational Effects on Target Proteins
Allosteric modulators represent a sophisticated class of regulatory molecules that bind to a site on the protein distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn alters the affinity of the orthosteric site for its ligand. This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the target's activity.
The N-(thiazol-2-yl)-benzamide scaffold has been identified as a core structure for negative allosteric modulators of the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov Studies have shown that these analogs display largely noncompetitive antagonism of Zn2+-induced signaling. semanticscholar.orgnih.gov This non-competitive nature, along with evidence suggesting the compounds target the transmembrane and/or intracellular domains of the receptor, strongly indicates a negative allosteric mechanism of action. semanticscholar.orgnih.gov Similarly, other thiazole (B1198619) carboxamide derivatives have been identified as negative allosteric modulators of GluA2 AMPA receptors. nih.gov
The ability of these compounds to induce conformational changes is central to their allosteric effects. Computational studies on the N-(thiazol-2-yl) benzamide substructure have highlighted its conformational preferences, which are influenced by intramolecular interactions such as the dipole-dipole interaction between the amide N-H and the thiazole N atom. researchgate.net The specific conformation adopted by the molecule upon binding to an allosteric site can dictate the nature and extent of the conformational change in the target protein. For instance, X-ray crystallography of a potent inhibitor bound to CK1δ revealed that the compound binds to the ATP site, inducing a more compact conformation of the gatekeeper methionine residue. nih.gov While this is an example of competitive binding, the induced conformational change is a key aspect of the interaction. The inherent, albeit reduced, flexibility of the thiazole ring system allows it to adapt to the topology of binding pockets, a critical feature for allosteric modulators that often bind to less conserved sites. researchgate.net
Cellular and Biochemical Mechanisms of Action of 4 Benzoylamino N Thiazol 2 Yl Benzamide
Impact of 4-Benzoylamino-n-thiazol-2-yl-benzamide on Intracellular Signaling Cascades
Analysis of Downstream Effectors and Signal Transduction Pathways
Research into N-(thiazol-2-yl)-benzamide analogs has identified them as notable modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. nih.govresearchgate.net One such analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), has been shown to be a selective antagonist of ZAC. nih.govnih.gov It displays non-competitive antagonism of Zn2+-induced signaling through this channel. nih.govresearchgate.net The action of TTFB is believed to be as a negative allosteric modulator, targeting the transmembrane and/or intracellular domains of the ZAC receptor. nih.govresearchgate.netnih.gov This interaction suggests a state-dependent inhibition, as indicated by the slow onset of the channel block. nih.govresearchgate.net
Furthermore, derivatives of thiazole (B1198619) have been investigated for their role in other signaling pathways. For instance, certain thiazole-2-yl benzamide (B126) derivatives have been designed and evaluated as glucokinase activators, which is a key enzyme in regulating blood glucose levels. researchgate.netnih.gov In the context of cancer, some thiazole derivatives have demonstrated inhibitory effects on key signaling molecules such as vascular endothelial growth factor receptor-2 (VEGFR-2), a critical component in angiogenesis. mdpi.com Molecular docking studies have also suggested interactions between thiazole derivatives and proteins like aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2), all of which are pivotal in cancer cell proliferation and survival. mdpi.com
Investigation of Crosstalk with Other Pertinent Biological Networks
The selectivity of N-(thiazol-2-yl)-benzamide analogs, such as TTFB, highlights their specific interaction with the ZAC receptor. At a concentration of 30 μM, TTFB showed no significant agonist, antagonist, or modulatory activity at several other key receptors in the central nervous system. nih.govnih.gov These include the 5-HT3A serotonin (B10506) receptor, α3β4 nicotinic acetylcholine (B1216132) receptor, α1β2γ2S GABAA receptor, and α1 glycine (B1666218) receptor. nih.govnih.gov This specificity suggests a limited crosstalk with these major neurotransmitter signaling pathways at the tested concentrations, underscoring the targeted nature of its action on the ZAC.
However, the broader family of thiazole derivatives is known for its wide range of biological activities, which implies potential interactions with multiple biological networks. nih.gov For example, their application as antifungal agents involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.gov This indicates a potential for crosstalk with cellular metabolic pathways. Additionally, the proposed role of ZAC in T-cell division suggests a possible link between N-(thiazol-2-yl)-benzamide analogs and the immune response network. nih.gov
Modulation of Cellular Processes by this compound in Research Models
Regulation of Cellular Growth and Proliferation in Diverse Cell Lines
A significant body of research has focused on the antiproliferative activity of thiazole derivatives across various cancer cell lines. For instance, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives exhibited prominent inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines.
Novel pyrazole-benzo[d]thiazole derivatives have also demonstrated potent antiproliferative activity. One such compound, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (compound 8l), showed significant activity against triple-negative breast cancer (MDA-MB-231), non-triple-negative breast cancer (MCF-7), and human hepatocarcinoma (HepG2 and SMMC-7721) cell lines, with IC50 values in the low micromolar range. nih.gov
Another study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones found that compound 4c was a potent inhibitor of cell growth in MCF-7 and HepG2 cells, with IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively. mdpi.com This compound also induced cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.com Similarly, certain thiazolobenzimidazole (B1203321) derivatives have shown cytotoxic effects on both sensitive (HL60) and multidrug-resistant (HL60R) leukemia cell lines. unipa.it
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MDA-MB-231 (Triple-negative breast cancer) | 2.41 µM | nih.gov |
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MCF-7 (Breast cancer) | 2.23 µM | nih.gov |
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | HepG2 (Hepatocarcinoma) | 3.75 µM | nih.gov |
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | SMMC-7721 (Hepatocarcinoma) | 2.31 µM | nih.gov |
| 2-[2-[4-Hydroxy-3-methoxybenzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast cancer) | 2.57 ± 0.16 µM | mdpi.com |
| 2-[2-[4-Hydroxy-3-methoxybenzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 µM | mdpi.com |
Induction of Apoptosis or Autophagy in Experimental Cellular Systems
The induction of programmed cell death, including apoptosis and autophagy, is a key mechanism by which many anticancer agents exert their effects. Several studies have demonstrated that thiazole derivatives can trigger these pathways in cancer cells.
For example, a series of N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives were found to induce apoptosis through a caspase-dependent pathway. researchgate.net Similarly, novel pyrazole (B372694) with benzo[d]thiazole derivatives containing aminoguanidine (B1677879) units have been shown to promote apoptosis in cancer cells. nih.gov Western blot analysis confirmed the apoptotic effects of compound 8l in MDA-MB-231 cells. nih.gov
Thiazolobenzimidazole derivatives have also been reported to activate the programmed cell death pathway in leukemic cells. unipa.it The apoptotic effects of one such derivative, TBZ-4-OCH3, in HL60 cells were found to be mediated, at least in part, by caspases. unipa.it Another study on thiazole derivatives showed that compound 4c increased the percentage of early and late apoptosis in MCF-7 cells. mdpi.com
More recently, a novel class of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylates has been shown to induce both apoptosis and autophagy in lung (A549) and renal (TK-10) cancer cells. nih.gov Specifically, compounds 2e, 2h, and 2j significantly increased the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy, in both cell lines. nih.gov
| Compound/Derivative Class | Cellular Effect | Mechanism | Cell Line(s) | Reference |
|---|---|---|---|---|
| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamides | Apoptosis | Caspase-dependent pathway | PC3, SKNMC | researchgate.net |
| Pyrazole with benzo[d]thiazole derivatives | Apoptosis | Verified by Western blot | MDA-MB-231 | nih.gov |
| Thiazolobenzimidazole derivatives | Apoptosis | Caspase-mediated | HL60 | unipa.it |
| 2-[2-[4-Hydroxy-3-methoxybenzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | Apoptosis | Increased early and late apoptosis | MCF-7 | mdpi.com |
| Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylates (2e, 2h, 2j) | Apoptosis and Autophagy | Increased late apoptosis and AVO formation | A549, TK-10 | nih.gov |
Influence on Cellular Differentiation and Phenotypic Transformations
The current body of research on this compound and its close analogs primarily focuses on their antiproliferative and pro-apoptotic effects in cancer models. There is limited direct evidence regarding their influence on cellular differentiation and other phenotypic transformations. However, the finding that ZAC, a target of N-(thiazol-2-yl)-benzamide analogs, may be important for T-cell division could suggest a potential role in modulating immune cell phenotypes. nih.gov Further research is needed to explore the effects of these compounds on cellular differentiation programs in various biological systems.
Subcellular Localization and Distribution Studies in Cellular Compartments
Detailed experimental studies focusing specifically on the subcellular localization and distribution of This compound have not been reported in the reviewed scientific literature. The intracellular fate of a compound is critical to understanding its mechanism of action, as its efficacy is often dependent on reaching a specific organelle or cellular compartment in sufficient concentrations.
There is currently no published data detailing the intracellular accumulation or specific compartmentalization of This compound within cells. Such studies would typically involve techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by quantification using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
In related research on different molecular structures, such as certain benzophenothiazine analogs, it has been observed that minor structural modifications can significantly influence subcellular distribution, with some compounds localizing preferentially in lysosomes and others in mitochondria. mdpi.com This highlights the necessity of specific experimental investigation for each unique compound.
The ability of a compound to permeate cellular membranes is a key determinant of its biological activity. The physicochemical properties of This compound would theoretically influence its ability to cross the lipid bilayer of cell membranes. Factors such as lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors are all critical.
Studies on other classes of kinase inhibitors have noted that cell membrane permeability can be a limiting factor for their use. nih.gov The transport of a molecule across the cell membrane can occur via passive diffusion, facilitated diffusion, or active transport. For some therapeutic agents, efflux pumps, such as P-glycoprotein, can significantly impact intracellular concentration by actively transporting the compound out of the cell. nih.gov However, without specific experimental data for This compound , any discussion of its membrane permeability and transport mechanisms remains speculative.
Structure Activity Relationship Sar and Computational Modeling of 4 Benzoylamino N Thiazol 2 Yl Benzamide and Its Analogues
Correlating Structural Features of 4-Benzoylamino-n-thiazol-2-yl-benzamide with Observed Biological Activity
The biological activity of this compound analogues is intricately linked to their structural characteristics. Systematic modifications of different parts of the molecular scaffold have revealed key determinants of activity, including the nature of substituents on the benzamide (B126) and thiazole (B1198619) rings, and the properties of the linker connecting these moieties.
The substitution pattern on the benzamide moiety, particularly at the 4-position, has a significant impact on the biological activity of this class of compounds. Research has shown that the introduction of bulky substituents at this position can be detrimental to activity. For instance, an analogue featuring a large N,N-diallylsulfamoyl group at the para-position of the phenyl ring was found to be inactive. semanticscholar.org This suggests that steric hindrance in this region may interfere with the optimal binding of the molecule to its biological target.
The nature of the substituent at the 4-position can influence electronic and hydrophobic properties, which in turn affect target interaction and pharmacokinetic profiles. The inactivity of the aforementioned bulky group highlights the importance of steric constraints at this position for maintaining biological efficacy. Further studies with a diverse range of substituents at the 4-position would be beneficial to fully elucidate the electronic and steric requirements for optimal activity.
Table 1: Influence of Substituents at the 4-Position of the Benzamide Moiety on Biological Activity
| Analogue | Substituent at 4-Position | Observed Activity | Reference |
| 4m | N,N-diallylsulfamoyl | Inactive | semanticscholar.org |
The thiazole ring is a crucial component of the this compound scaffold, and modifications to this ring system have been shown to significantly modulate biological activity. The size and nature of substituents at the 4- and 5-positions of the thiazole ring are critical for potency.
Introduction of a 4-tert-butyl group on the thiazole ring has been demonstrated to be advantageous for antagonist activity. semanticscholar.org Conversely, the presence of bulky aromatic or heteroaromatic substituents in the 4- and/or 5-position of the thiazole ring has been shown to essentially eliminate biological activity. nih.gov Similarly, the introduction of bulky groups like the 5-bromothiophen-2-yl ring at the 4-position also leads to a complete loss of activity. nih.gov
Even minor alterations to the substituents on the thiazole ring can have a profound effect. For example, changing a 4-methyl and 5-methyl ester substituent to a 4-ethyl and 5-methyl ester or a 4-methyl and 5-ethyl ester can result in inactive compounds. nih.gov These findings underscore the sensitivity of the biological target to the steric and electronic properties of the substituents on the thiazole ring.
Table 2: Effect of Thiazole Ring Modifications on Biological Activity
| Analogue | Modification to Thiazole Ring | Observed Activity | Reference |
| - | Introduction of a 4-tert-butyl group | Beneficial for activity | semanticscholar.org |
| 3h-j | Bulky aromatic/heteroaromatic substituents at 4- and/or 5-position | Activity eliminated | nih.gov |
| 3e | 5-bromothiophen-2-yl at 4-position | Activity eliminated | nih.gov |
| 3a | 4-ethyl, 5-methyl ester | Inactive | nih.gov |
| 3b | 4-methyl, 5-ethyl ester | Inactive | nih.gov |
In related benzenesulfonamide (B165840) derivatives, the flexibility of the linker has been shown to be a key determinant of inhibitory action. nih.gov For instance, the use of a flexible N-ethyl acetamide (B32628) linker in some benzenesulfonamide-thiouracil conjugates allowed the substituted thiouracil tail to engage in multiple interactions with the surrounding hydrophobic and hydrophilic regions of the target enzyme. mdpi.com While not directly studying this compound, these findings suggest that the conformational freedom afforded by a flexible linker can be advantageous for achieving optimal binding.
The amide bond in the this compound structure provides a degree of rotational freedom, and its planarity can be influenced by intramolecular interactions. nih.gov The conformation of the molecule, dictated by the linker and surrounding groups, is crucial for its interaction with the target protein. Studies on benzamide derivatives targeting the FtsZ protein have shown that the length of the linker between two aromatic moieties can significantly impact biological activity, with an ethylenoxy linker being more favorable than a methylenoxy or propylenoxy linker in some cases. nih.gov This highlights the importance of optimizing the linker length and flexibility to achieve the desired biological response.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable for predicting the activity of novel compounds and for identifying the key molecular features that drive biological efficacy.
The development of predictive QSAR models for this compound analogues can accelerate the discovery of new and more potent compounds. By correlating various molecular descriptors with biological activity, these models can guide the synthesis of new derivatives with a higher probability of success.
For other classes of thiazole derivatives, QSAR models have been successfully developed to predict their biological activities, such as antitrypanosomal activity. These models often employ machine learning algorithms like Random Forest and Gaussian processes regression to handle complex relationships between structure and activity. The development of such predictive models for this compound analogues would involve the generation of a dataset of compounds with their corresponding biological activities, the calculation of a wide range of molecular descriptors, and the application of statistical methods to build and validate the QSAR model. A robust and validated QSAR model could then be used for in silico screening of virtual libraries to identify promising new candidates for synthesis and biological evaluation.
A crucial outcome of QSAR studies is the identification of key molecular descriptors that are significantly correlated with biological activity. These descriptors provide quantitative insights into the physicochemical properties that are important for a compound to exert its biological effect.
In QSAR studies of related thiazole-containing compounds, several types of molecular descriptors have been found to be important for predicting activity. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies. The presence of electron-withdrawing groups in certain positions has been identified as a prerequisite for trypanocidal activity in some thiazolidinone derivatives.
Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume and surface area can influence how well a compound fits into the binding site of its target. High branching has been noted as a favorable feature in some antitrypanosomal agents.
Solubility/Hydrophobicity Descriptors: These parameters, such as the logarithm of the partition coefficient (logP), describe the solubility of a compound in different environments. In a QSAR study of N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides, the descriptor XlogP was found to have a high correlation with cytotoxic activity.
Topological and Shape Descriptors: These descriptors encode information about the connectivity and shape of the molecule. For instance, the kappa shape index (kaapa2) and a quadrupole moment descriptor (Quadrupole1) were also found to be highly correlated with the cytotoxic activity of the aforementioned benzamide derivatives.
By identifying such key molecular descriptors for this compound analogues, researchers can gain a deeper understanding of the molecular properties that drive their biological activity, thereby enabling a more focused and efficient drug design process.
Ligand Efficiency and Research Compound Optimization Metrics
The optimization of a lead compound in drug discovery is a multidimensional challenge, aiming to enhance potency while maintaining favorable physicochemical properties that govern absorption, distribution, metabolism, and excretion (ADME). Ligand efficiency metrics have emerged as indispensable tools in this process, offering a way to normalize a compound's potency by its size or lipophilicity. This allows for a more direct comparison of the intrinsic binding efficiency of different molecules and helps to identify compounds that are more likely to achieve a desirable balance of properties.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC). It provides an indication of how efficiently a molecule utilizes its atoms to bind to its target. A higher LE value is generally desirable, as it suggests a more potent compound for its size, which can correlate with a lower likelihood of off-target effects. The formula for Ligand Efficiency is:
LE = 1.4 * pIC50 / HAC
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and HAC is the heavy atom count.
Lipophilic Ligand Efficiency (LLE) , also referred to as Lipophilic Efficiency (LipE), relates a compound's potency to its lipophilicity, typically measured as the logarithm of the partition coefficient (logP). High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and non-specific toxicity. LLE helps to guide the optimization process towards compounds that achieve high potency without excessive lipophilicity. The formula for Lipophilic Ligand Efficiency is:
LLE = pIC50 - cLogP
where cLogP is the calculated logP.
A study on a series of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC) provides valuable data for analyzing these metrics. nih.gov The following tables present the calculated LE and LLE values for selected compounds from this study, offering a quantitative assessment of their drug-like qualities.
Detailed Research Findings
The analysis of a series of N-(thiazol-2-yl)-benzamide analogs reveals significant insights into their optimization potential. The parent compound, this compound, serves as a foundational scaffold for these investigations.
The initial screening identified Compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) as a novel ZAC antagonist with an IC50 of 6.1 µM. nih.gov Subsequent detailed characterization of several analogs demonstrated the potential to significantly improve potency.
Notably, compounds 2b, 4c, and 5a (TTFB) emerged as equipotent antagonists with IC50 values in the range of 1–3 µM, representing a notable improvement over the initial hit. nih.gov To understand the efficiency of these modifications, LE and LLE values were calculated.
Interactive Data Table of Ligand Efficiency Metrics for N-(thiazol-2-yl)-benzamide Analogs
| Compound | Structure | IC50 (µM) | pIC50 | HAC | cLogP | LE | LLE |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 6.1 | 5.21 | 24 | 0.31 | 0.30 | 4.90 |
| 2b | N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzamide | 2.0 | 5.70 | 22 | 4.83 | 0.36 | 0.87 |
| 3f | N-(4-phenylthiazol-2-yl)benzamide | 10.0 | 5.00 | 20 | 4.29 | 0.35 | 0.71 |
| 4c | N-(thiazol-2-yl)-3,5-dichlorobenzamide | 1.0 | 6.00 | 18 | 3.82 | 0.47 | 2.18 |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 3.0 | 5.52 | 21 | 4.41 | 0.37 | 1.11 |
Preclinical and in Vitro Experimental Efficacy Studies of 4 Benzoylamino N Thiazol 2 Yl Benzamide
Efficacy of 4-Benzoylamino-n-thiazol-2-yl-benzamide in Cell-Based Assays
No published studies were identified that investigated the efficacy of this compound in cell-based assays.
Inhibition or Activation of Specific Enzyme Activities in Cell Lysates and Intact Cells
There is no available data on the effect of this compound on the activity of specific enzymes in either cell lysates or intact cells.
Cellular Viability and Proliferation Assays Across Various Cell Lines
No studies have been published that assess the impact of this compound on the viability or proliferation of any cell lines.
Evaluation in Relevant In Vivo Research Models (Non-Human)
There is no evidence in the scientific literature of this compound having been evaluated in any non-human in vivo research models.
Proof-of-Concept Studies in Animal Models for Mechanism Validation
No proof-of-concept studies in animal models have been published to validate any potential mechanism of action for this compound.
Pharmacodynamic Biomarker Assessment in Experimental Organisms
There are no published reports on the assessment of pharmacodynamic biomarkers in any experimental organisms following administration of this compound.
Characterization of Biological Response in In Vivo Systems for Research Applications
Currently, there is no publicly available scientific literature detailing the in-vivo biological response of this compound in research applications. While extensive research exists for structurally related compounds, such as various N-(thiazol-2-yl)-benzamide analogs and other thiazole (B1198619) derivatives, specific in-vivo efficacy studies for the requested compound have not been identified in the current body of scientific publications.
For instance, studies on N-(thiazol-2-yl)-benzamide analogs have identified them as antagonists of the Zinc-Activated Channel (ZAC), with some derivatives showing potent inhibition. nih.gov Other research has focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine (B1673888) 3-hydroxylase, demonstrating their ability to block the enzyme in rat and gerbil models. nih.gov Additionally, different substituted thiazole compounds have been investigated for their potential cytotoxic and radiosensitizing effects in cancer cell lines. nih.gov
However, these findings pertain to derivatives and not the specific compound this compound. Without dedicated in vivo studies on this particular molecule, no data on its biological response in animal models can be provided.
Advanced Computational and Theoretical Investigations of 4 Benzoylamino N Thiazol 2 Yl Benzamide
Molecular Docking and Dynamics Simulations of 4-Benzoylamino-n-thiazol-2-yl-benzamide with Identified Targets
Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as this compound, might interact with a biological target. These computational techniques are foundational in modern drug discovery, helping to identify and refine potential drug candidates.
Molecular docking studies on the N-(thiazol-2-yl)benzamide scaffold have been performed to predict binding modes and affinities with various biological targets. For instance, derivatives have been docked against the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, to understand their antagonistic activity. nih.gov In these studies, the compound library screening led to the identification of N-(thiazol-2-yl)-benzamide analogs as a new class of ZAC antagonists. nih.gov
The binding affinity, often expressed as an IC50 value (the concentration of an inhibitor where the response is reduced by half), is a critical parameter assessed in these simulations and subsequent experimental validation. For a series of N-(thiazol-2-yl)benzamide analogs targeting ZAC, IC50 values were determined, with some potent derivatives exhibiting values in the low micromolar range (1–3 μM). nih.gov For example, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was identified as a potent ZAC antagonist. nih.gov Such studies reveal that modifications to both the thiazole (B1198619) and benzamide (B126) rings significantly influence binding affinity. nih.gov
| Compound Analog | Target | Measured IC50 (μM) | Notes |
|---|---|---|---|
| Analog 2b | ZAC | 1 - 3 | Equipotent antagonist. nih.gov |
| Analog 4c | ZAC | 1 - 3 | Equipotent antagonist. nih.gov |
| TTFB (5a) | ZAC | 1 - 3 | Equipotent antagonist. nih.gov |
| Analog 1 | ZAC | Weaker | Weaker antagonist compared to 2b, 4c, and 5a. nih.gov |
| Analog 3f | ZAC | Weaker | Weaker antagonist compared to 2b, 4c, and 5a. nih.gov |
Beyond a static binding pose, molecular dynamics (MD) simulations provide insights into the conformational changes of both the ligand and the target protein over time. These simulations can reveal the stability of the ligand-protein complex and the key interactions that maintain the binding.
Computational studies on the conformational preference of the core N-(thiazol-2-yl)benzamide structure show that the molecule is nonplanar. nih.gov The dihedral angle between the thiazole and benzamide aromatic rings is a critical conformational parameter. nih.gov In some protein-ligand co-crystals, the N-(thiazol-2-yl)benzamide moiety adopts a conformation where the amide oxygen and the thiazole sulfur atoms are in close proximity. researchgate.net It has been suggested that an attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom plays a more significant role in conformational preference than the weak stabilizing interaction between the oxygen and sulfur atoms. researchgate.net The stability of different conformers is a subject of detailed computational analysis using methods like the quantum theory of atoms in molecules and natural bond orbital (NBO) analysis. researchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are crucial for its reactivity and interactions.
Quantum chemical methods are used to calculate the distribution of electron density in a molecule, which helps in identifying reactive centers—areas that are likely to engage in chemical reactions or form intermolecular bonds. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in this context. The energy gap between HOMO and LUMO is an indicator of molecular reactivity. researchgate.net
For derivatives like N-(benzo[d]thiazol-2-yl)-nitrobenzamides, DFT calculations have been used to predict their molecular structure and related electrical and chemical properties. mdpi.com Hirshfeld surface analysis, derived from these calculations, helps in analyzing intermolecular contacts in the crystal structure, revealing key interactions such as C-H···O and N-H···N hydrogen bonds that stabilize the crystal packing. mdpi.com These analyses are vital for pharmacophore mapping, which identifies the essential spatial arrangement of features responsible for a molecule's biological activity.
DFT calculations are also employed to predict spectroscopic properties, such as UV-Visible absorption spectra. These predictions can be correlated with experimental data to validate the computational model. For N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, UV/Vis absorption spectra show strong, broad absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com The position of substituents on the benzamide ring was found to influence the absorption bands, causing a red-shift in the absorption maximum. mdpi.com This demonstrates the sensitivity of the electronic structure to subtle chemical modifications, a property that can be exploited in designing molecules with specific optical characteristics for analytical or diagnostic applications.
| Compound | Predicted/Observed Property | Value | Transition Type |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide (I) | λmax (nm) | 271 | π→π* and n→π mdpi.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide (II) | λmax (nm) | 303 | π→π and n→π mdpi.com |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide (III) | λmax (nm) | 307 | π→π and n→π* mdpi.com |
Virtual Screening and Lead Optimization Strategies for this compound Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the N-(thiazol-2-yl)benzamide class, a compound library screening was instrumental in identifying the scaffold as a novel ZAC antagonist. nih.gov
Once a "hit" compound like this compound is identified, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This is often guided by Structure-Activity Relationship (SAR) studies, where derivatives of the lead compound are synthesized and tested. The functional characterization of 61 analogs of an initial N-(thiazol-2-yl)benzamide hit against ZAC is a prime example of an extensive SAR study. nih.gov This study revealed that modifications to both the phenyl and thiazole rings are critical for activity. For instance, the introduction of a tert-butyl group at the 4-position of the thiazole ring was found to be beneficial for ZAC antagonism. nih.gov
These computational and theoretical approaches, from initial docking and screening to detailed quantum chemical analysis, are integral to the modern drug discovery and development pipeline, enabling a more rational and efficient design of new therapeutic agents based on scaffolds like this compound.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. The process involves using a set of known active compounds (ligands) to build a predictive model.
Key techniques in LBVS include:
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For a compound like this compound, a pharmacophore model would identify key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for its activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models can predict the activity of new or untested compounds. For N-(thiazol-2-yl)benzamide derivatives, QSAR studies can help in predicting their potential efficacy based on various physicochemical descriptors.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. This method involves docking candidate ligands into the binding site of the target protein to predict their binding affinity and mode of interaction.
Molecular Docking: This is a key technique in SBVS. For instance, in studies of N-(benzo[d]thiazol-2-yl)benzamide derivatives as potential quorum sensing inhibitors, molecular docking has been used to predict how these molecules interact with the target protein LasR. nih.govresearchgate.net The binding affinity, often expressed as a docking score (in kcal/mol), indicates the strength of the interaction. Lower binding energy values suggest a more stable protein-ligand complex. nih.gov
To illustrate the application of these methodologies, the following table presents hypothetical molecular docking data for derivatives of the core N-(thiazol-2-yl)benzamide scaffold against a putative protein target.
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Protein X | -9.8 | TYR234, LYS87, ASP129 |
| Derivative B | Protein X | -8.5 | TYR234, SER90 |
| Derivative C | Protein Y | -10.2 | PHE45, TRP112, ARG201 |
| Derivative D | Protein Y | -7.9 | PHE45, LEU110 |
This table is illustrative and based on typical data from molecular docking studies of related compounds.
Multi-Objective Optimization for Development of Advanced Research Compounds
The development of a successful drug candidate is not solely dependent on its biological activity. It requires a balance of multiple properties, including potency, selectivity, solubility, metabolic stability, and low toxicity. Multi-objective optimization (MOO) is a computational strategy that aims to simultaneously optimize several of these parameters.
In the context of developing advanced research compounds based on the this compound scaffold, MOO would involve creating a computational model that can predict a range of properties for a given molecule. This often involves the use of machine learning algorithms trained on large datasets of chemical structures and their corresponding experimental data.
The goals of a multi-objective optimization for a compound series could include:
Maximizing Potency: Achieving high binding affinity for the desired biological target.
Minimizing Off-Target Effects: Ensuring the compound does not interact with other proteins that could lead to side effects.
Optimizing ADMET Properties: Ensuring the compound has good Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics. In silico ADMET prediction is a crucial early step in drug development.
The following table provides an example of a multi-objective parameter analysis for hypothetical derivatives, showcasing the balance of different properties.
| Compound Derivative | Predicted Potency (IC50, nM) | Predicted Solubility (logS) | Predicted BBB Permeability | Predicted Hepatotoxicity |
| Derivative 1 | 15 | -3.5 | High | Low Risk |
| Derivative 2 | 5 | -5.2 | High | High Risk |
| Derivative 3 | 50 | -2.8 | Low | Low Risk |
| Derivative 4 | 8 | -4.1 | Medium | Medium Risk |
This table is a hypothetical representation to illustrate the concept of multi-objective optimization in drug discovery.
Through these advanced computational and theoretical investigations, researchers can efficiently navigate the complex landscape of drug discovery. By applying ligand-based and structure-based virtual screening, followed by multi-objective optimization, the development of promising lead compounds from scaffolds like this compound can be significantly accelerated, paving the way for the creation of next-generation therapeutics.
Future Research Directions and Unexplored Avenues for 4 Benzoylamino N Thiazol 2 Yl Benzamide
Novel Applications of 4-Benzoylamino-n-thiazol-2-yl-benzamide as a Chemical Probe
A significant future direction for this compound lies in its development and application as a chemical probe. Chemical probes are small molecules used to study biological systems, and this compound's scaffold is a prime candidate for such applications.
Use in Target Deconvolution Studies and Phenotypic Screening
While research has identified the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, as a target for some N-(thiazol-2-yl)-benzamide analogs, the specific molecular targets of this compound remain to be elucidated. nih.govnih.gov Future studies could employ this compound in phenotypic screening campaigns to identify novel cellular or physiological effects. Once a phenotype of interest is observed, target deconvolution studies, using techniques such as affinity chromatography-mass spectrometry or genetic approaches, will be crucial to identify the specific protein(s) with which the compound interacts to elicit the observed effect. This will not only clarify its mechanism of action but could also unveil previously unknown biological pathways.
Development of Optogenetic or Photopharmacological Variants for Spatiotemporal Control
A cutting-edge area of research is the development of photopharmacological or optogenetic variants of bioactive compounds. These "smart" drugs can be activated or deactivated with light, offering precise spatiotemporal control over their activity. Future work could focus on chemically modifying the this compound scaffold with photo-responsive elements. Such a tool would be invaluable for studying dynamic biological processes in real-time, both in cell culture and in living organisms, by allowing researchers to control the compound's activity at specific locations and times.
Integration with Emerging Biological Techniques and Platforms
The advent of high-throughput and "omics" technologies provides a fertile ground for expanding our understanding of this compound.
High-Throughput Screening Platform Development for Analogue Discovery
The N-(thiazol-2-yl)-benzamide scaffold has proven to be a rich source of bioactive molecules, with numerous analogs having been synthesized and tested for various activities, including ZAC antagonism and anticancer properties. nih.govtandfonline.com A dedicated high-throughput screening (HTS) platform could be developed to rapidly screen large libraries of this compound analogs. This platform could utilize cell-based assays reporting on specific phenotypes or biochemical assays targeting known or putative protein targets. The data generated from such screens would accelerate the discovery of new analogs with enhanced potency, selectivity, and novel biological activities.
| Potential Screening Assays for Analogue Discovery |
| Cell-Based Assays |
| Proliferation/cytotoxicity assays in cancer cell lines |
| Reporter gene assays for specific signaling pathways |
| High-content imaging for morphological changes |
| Biochemical Assays |
| In vitro kinase panels |
| Receptor binding assays |
| Enzyme inhibition assays |
Application in Omics-Based Research (e.g., Proteomics, Metabolomics)
To gain a comprehensive understanding of the cellular effects of this compound, its integration with omics-based research is essential. Proteomics studies, for instance, can reveal changes in protein expression and post-translational modifications upon treatment with the compound, offering clues about its mechanism of action and potential off-target effects. Similarly, metabolomics can provide a snapshot of the metabolic state of cells or organisms treated with the compound, identifying pathways that are perturbed. This systems-level approach will provide a holistic view of the compound's biological impact.
Addressing Gaps in Current Understanding of this compound's Comprehensive Biological Profile
Due to the lack of specific scientific information and research data for the chemical compound "this compound" in the public domain, it is not possible to generate a detailed article that adheres to the provided structure and content requirements.
Without specific data on "this compound," any attempt to create the requested article would involve extrapolating from related compounds, which would violate the strict instruction to focus solely on the specified molecule. Therefore, no content can be provided for the outlined sections.
Q & A
Q. What are the key synthetic routes for preparing 4-Benzoylamino-N-thiazol-2-yl-benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a benzoyl chloride derivative with a thiazole-2-amine intermediate. For example:
Amide Bond Formation : React 4-nitrobenzoyl chloride with thiazol-2-amine under basic conditions (e.g., triethylamine in dry THF) at 0–5°C for 2–4 hours .
Reduction of Nitro Group : Use catalytic hydrogenation (H₂/Pd-C in ethanol) or sodium dithionite (Na₂S₂O₄) in aqueous HCl to reduce the nitro group to an amine .
Benzoylation : Introduce the benzoyl group via Schotten-Baumann conditions (benzoyl chloride, NaOH, and dichloromethane) .
Critical factors include inert atmospheres (N₂/Ar) to prevent oxidation and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the crystal structure of this compound determined?
Q. What in vitro assays evaluate its enzyme inhibition potential?
- Methodological Answer : Common assays include:
- Fluorescence-Based Kinase Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR or MAPK) .
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₐ, k𝒹) by immobilizing the target protein on a CM5 chip .
- Cellular Proliferation Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7 or HeLa) to correlate enzyme inhibition with cytotoxicity .
Advanced Research Questions
Q. How to resolve contradictions between computational docking and experimental binding data?
- Methodological Answer : Discrepancies often arise from ligand flexibility or solvation effects. Mitigation strategies:
- Enhanced Sampling MD Simulations : Run 100-ns molecular dynamics (MD) simulations with explicit solvent (TIP3P water) to assess conformational stability .
- Alanine Scanning Mutagenesis : Identify critical binding residues experimentally and cross-validate with docking scores (AutoDock Vina) .
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS directly to refine computational models .
Q. What factors influence regioselective functionalization of the thiazole ring?
- Methodological Answer : Regioselectivity depends on:
- Electrophilic Substitution : Use directing groups (e.g., -NH₂ or -OMe) to orient electrophiles to the 4-position of thiazole .
- Catalytic Systems : Pd-catalyzed C–H activation (e.g., Pd(OAc)₂/Ag₂CO₃ in DMF) enables selective C5 bromination .
- Steric Effects : Bulky substituents at C2 (e.g., benzamide) direct reactions to C4 .
Q. How to optimize reaction yields in coupling steps?
- Methodological Answer : Key parameters include:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine groups .
- Catalyst Screening : Test Pd₂(dba)₃/Xantphos for Buchwald-Hartwig couplings or CuI/L-proline for Ullmann reactions .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate kinetics .
Q. What analytical techniques validate purity and stability under physiological conditions?
- Methodological Answer : Employ orthogonal methods:
- HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% formic acid) to detect impurities (<0.5%) .
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via LC-MS .
- DSC/TGA : Assess thermal stability (decomposition onset >200°C preferred) .
Data Contradiction Analysis
Q. How to address conflicting NMR and mass spectrometry data during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
